3-[Methyl({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl})amino]propanoicacid
Overview
Description
3-[Methyl({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl})amino]propanoic acid is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl})amino]propanoic acid typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidine core. One common approach is the cyclization of appropriately substituted thiophenes with amidines under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid or sulfuric acid, and the process may be carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reduce production costs. Additionally, purification techniques such as recrystallization or chromatography would be used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thieno[2,3-d]pyrimidine ring can be oxidized to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: : Substitution reactions can be employed to replace specific atoms or groups within the compound with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different biological activities and properties, making them useful for further research and development.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology
In biological research, 3-[Methyl({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl})amino]propanoic acid can be used to study various biological processes. Its potential as a bioactive molecule makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound may have therapeutic applications. Its biological activity could be explored for the treatment of various diseases, including cancer and inflammatory conditions.
Industry
In industry, this compound can be used in the development of new materials and technologies. Its unique properties may be harnessed for applications in material science and nanotechnology.
Mechanism of Action
The mechanism by which 3-[Methyl({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl})amino]propanoic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound's activity.
Comparison with Similar Compounds
Similar Compounds
4-(6-methyl-2-phenylthieno[3,2-d]pyrimidin-4-yl)morpholine
2-methyl-4-[4-(1-methyl-1{4-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}ethyl)phenoxy]-6-phenylthieno[2,3-d]pyrimidine
6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl 2-naphthyl ether
Uniqueness
3-[Methyl({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl})amino]propanoic acid stands out due to its specific structural features and potential biological activities. Its unique combination of functional groups and molecular framework distinguishes it from other similar compounds, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
3-[methyl-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-11-18-16(20(2)9-8-15(21)22)13-10-14(23-17(13)19-11)12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPIBVOFFUIORJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C=C(SC2=N1)C3=CC=CC=C3)N(C)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701163414 | |
Record name | N-Methyl-N-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)-β-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701163414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082155-18-7 | |
Record name | N-Methyl-N-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)-β-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1082155-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-N-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)-β-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701163414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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